molecular formula C18H15BrN2O5S2 B3005603 Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-42-1

Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B3005603
CAS No.: 865198-42-1
M. Wt: 483.35
InChI Key: JCUMATNNURJXIC-ZZEZOPTASA-N
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Description

Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C18H15BrN2O5S2 and its molecular weight is 483.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Benzothiazole Derivatives : Research has explored the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, highlighting methods like alkylation and acylation to create 3-substituted derivatives, which could include compounds similar to your compound of interest (Velikorodov et al., 2011).

  • Microwave-Mediated Synthesis : Efficient synthesis methods using microwave irradiation for benzothiazole-based heterocycles have been developed, offering insights into novel synthesis techniques that could be applied to compounds like Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate (Darweesh et al., 2016).

Biological and Pharmaceutical Research

  • Antimicrobial Activities : The synthesis of benzothiazole-imino-benzoic acid ligands and their metal complexes has been studied, showing good antimicrobial activity against human epidemic-causing bacterial strains, suggesting potential pharmaceutical applications for similar compounds (Mishra et al., 2019).

  • Aldose Reductase Inhibitors : Certain iminothiazolidin-4-one acetate derivatives, which share a structural similarity to your compound, have been synthesized and evaluated as aldose reductase inhibitors. This indicates potential relevance in treating diabetic complications (Ali et al., 2012).

  • Antiinflammatory Activity : Imidazo[2,1-b]benzothiazoles, related to the compound , have been synthesized and tested for antiinflammatory activity, offering insights into their potential therapeutic applications (El-Shorbagi et al., 1989).

Chemical Properties and Reactions

  • Novel Reactions and Synthesis : Research has been conducted on novel base-induced reactions of substituted acetates, which could provide insights into the chemical behavior of similar compounds like this compound (Ueda et al., 1988).

  • Characterization of Arylidene Compounds : The synthesis and characterization of a new series of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including structural confirmation through various spectroscopic techniques, can offer valuable insights into the study of similar compounds (Azeez & Abdullah, 2019).

Properties

IUPAC Name

methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O5S2/c1-26-16(22)10-21-14-8-7-11(28(2,24)25)9-15(14)27-18(21)20-17(23)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUMATNNURJXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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